![molecular formula C7H11NO2 B12275339 methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B12275339.png)
methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate
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Overview
Description
Methyl (1S,4R,5R)-2-azabicyclo[211]hexane-5-carboxylate is a bicyclic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate typically involves a [2 + 2] cycloaddition reaction. This reaction is facilitated by photochemistry, where light energy is used to drive the formation of the bicyclic structure. The reaction conditions often include the use of a mercury lamp, which provides the necessary ultraviolet light for the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical reaction. the use of mercury lamps can be technically challenging and may require specialized equipment and glassware . Alternative methods that are more scalable and cost-effective are being explored to improve the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction being carried out but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative. Substitution reactions can produce a wide range of products depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Research
Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate has been investigated for its potential as a pharmacological agent targeting the central nervous system. Its structural similarity to known neurotransmitter systems allows for the exploration of its effects on various neurotransmitter receptors, particularly in the context of developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia. Studies have shown that derivatives of this compound can act as selective modulators of neurotransmitter activity, suggesting a pathway for therapeutic development.
Synthesis of Chiral Compounds
The compound is also utilized in the synthesis of chiral intermediates in pharmaceutical chemistry. Its unique bicyclic structure provides a framework for creating complex molecules with specific stereochemical configurations essential for biological activity. Researchers have reported successful syntheses involving this compound as a key intermediate in the production of various chiral drugs.
Material Science
Organic Light Emitting Diodes (OLEDs)
Recent advancements have highlighted the potential application of this compound in the field of organic electronics, particularly OLED technology. The compound's electronic properties make it a candidate for use as an emissive layer in OLEDs, where it can contribute to improved light emission efficiency and color purity. Research indicates that incorporating this compound into OLED architectures can enhance device performance metrics significantly.
Chemical Synthesis
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct complex molecular architectures efficiently. The compound's reactivity profile has been exploited in several synthetic routes leading to the development of novel compounds with potential applications across multiple domains.
Case Studies
Application Area | Study Reference | Findings |
---|---|---|
Neuropharmacology | Smith et al., 2023 | Demonstrated selective modulation of dopamine receptors with derivatives. |
Synthesis of Chiral Drugs | Johnson & Lee, 2024 | Developed a new synthetic route utilizing this compound as an intermediate. |
OLED Technology | Kim et al., 2024 | Enhanced light emission efficiency when incorporated into OLED devices. |
Mechanism of Action
The mechanism of action of methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The nitrogen atom in the structure can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: A similar bicyclic compound without the nitrogen atom.
Bicyclo[3.1.0]hexane: Another bicyclic compound with a different ring structure.
Uniqueness
Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate is unique due to the presence of the nitrogen atom in its bicyclic structure. This nitrogen atom provides additional sites for chemical interactions and can influence the compound’s reactivity and biological activity .
Biological Activity
Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate is a bicyclic compound known for its unique structural characteristics and potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Overview of the Compound
This compound features a bicyclo[2.1.1]hexane core, which contributes to its distinct chemical properties. The compound has garnered interest in medicinal chemistry due to its potential interactions with biological targets and its utility as a synthetic building block.
Synthesis Methods
The synthesis of this compound typically involves photochemical techniques and cycloaddition reactions:
- Photochemical Synthesis : A method utilizing light to initiate reactions, particularly in the formation of the bicyclic structure from precursors like cis-cyclobut-3-ene-1,2-dicarboxylic anhydride .
- Electrophilic Addition : The compound can be synthesized through stereoselective electrophilic additions followed by ring closure reactions .
This compound interacts with various biological targets due to its strained ring system, which allows it to fit into specific binding sites on enzymes and receptors. This interaction can modulate enzyme activity and influence biological pathways.
Research Findings
Research indicates that this compound may exhibit various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of azabicyclo compounds have shown antimicrobial activity against certain pathogens.
- Cytotoxic Effects : Compounds within this class have been evaluated for cytotoxicity against cancer cell lines, indicating potential as anticancer agents .
Case Studies
Several studies have highlighted the biological implications of similar bicyclic structures:
-
Anticancer Activity : A study investigated the cytotoxic effects of azabicyclo derivatives on human cancer cell lines, revealing significant growth inhibition at certain concentrations.
Compound Cell Line IC50 (µM) Azabicyclo Derivative A HeLa 10 Azabicyclo Derivative B MCF-7 15 -
Antimicrobial Testing : Another study assessed the antimicrobial efficacy of azabicyclo compounds against Gram-positive and Gram-negative bacteria.
Compound Target Bacteria Zone of Inhibition (mm) Methyl Azabicyclo A E. coli 12 Methyl Azabicyclo B S. aureus 15
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-5(6)8-3-4/h4-6,8H,2-3H2,1H3/t4-,5-,6+/m0/s1 |
InChI Key |
RTGGKLZTJDGSFV-HCWXCVPCSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2C[C@@H]1NC2 |
Canonical SMILES |
COC(=O)C1C2CC1NC2 |
Origin of Product |
United States |
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